2-Methoxyquinoline

Anticancer Agents DNA Topoisomerase IIα Triple-Negative Breast Cancer

2-Methoxyquinoline (CAS 6931-16-4) is a heteroaromatic building block consisting of a quinoline core with a methoxy substituent at the C-2 position. It exhibits characteristic physical properties including a melting point range of 219-220°C, boiling point of 60-63°C at 0.13 Torr, and refractive index of 1.6071 at 589.3 nm and 20°C.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 6931-16-4
Cat. No. B1583196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoline
CAS6931-16-4
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
InChIKeyZTQNUTNKGQGWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyquinoline (CAS 6931-16-4) for Pharmaceutical Synthesis and Chemical Biology


2-Methoxyquinoline (CAS 6931-16-4) is a heteroaromatic building block consisting of a quinoline core with a methoxy substituent at the C-2 position [1]. It exhibits characteristic physical properties including a melting point range of 219-220°C, boiling point of 60-63°C at 0.13 Torr, and refractive index of 1.6071 at 589.3 nm and 20°C . The compound is commercially available with typical purity specifications of 98% and has an aqueous solubility of approximately 0.33 g/L at 25°C (calculated) [2].

Critical Substituent-Dependent Differences: Why 2-Methoxyquinoline Cannot Be Swapped


The C-2 methoxy group is not an inert placeholder; it fundamentally defines the electronic, steric, and regiochemical profile of this scaffold. For instance, the methoxy substituent exerts distinct electronic effects compared to 2-methyl or 2-chloro analogs, impacting electrophilic substitution patterns—bromination of 2-methoxyquinoline occurs preferentially at the 6- and 8-positions, not the 4-position as originally reported [1]. Furthermore, the methoxy group serves as a critical directing element and reactive handle in cross-coupling and nucleophilic displacement sequences. Interchanging 2-methoxyquinoline with 2-chloroquinoline in a synthetic route requiring a methoxy group would necessitate additional deprotection and alkylation steps, introducing efficiency losses and potential side reactions. The evidence below demonstrates that such seemingly minor structural modifications yield significant, quantifiable differences in binding affinity, catalytic efficiency, and biological activity—making 2-methoxyquinoline a non-fungible intermediate.

Procurement-Relevant Quantified Evidence: 2-Methoxyquinoline vs. Structural Analogs


Superior Potency in 6-Aryl Topoisomerase IIα Inhibitors: 2-Methoxy vs. 2-Methyl Scaffolds

In a series of 6-substituted-aryl quinoline-based Topoisomerase IIα inhibitors, the 2-methoxyquinoline derivative (3b) exhibited significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 9.9 µmol/L [1]. While a direct head-to-head comparison of the 2-methoxy vs. 2-methyl scaffold is not provided in this single study, cross-study analysis reveals that quinoline derivatives lacking the 2-methoxy group, such as simple 2-methylquinoline, typically require additional functionalization to achieve comparable low-micromolar potency in similar Topo IIα assays [2]. The methoxy group at C-2 provides essential electronic modulation and a hydrogen-bond acceptor that enhances binding affinity relative to alkyl-substituted analogs, representing a class-level inference of the 2-methoxy scaffold's value.

Anticancer Agents DNA Topoisomerase IIα Triple-Negative Breast Cancer

Potent Steroid 5α-Reductase Type 2 Inhibition by 2-Methoxyquinoline Derivatives

A Negishi-type coupling of 6-bromo-2-methoxyquinoline with substituted benzamides yielded 2-methoxyquinoline derivatives that act as potent inhibitors of human steroid 5α-reductase type 2, with the most active 1H-quinolin-2-one analog (4) exhibiting a Ki of 800 ± 85 nM [1]. Importantly, selectivity for type 1 vs. type 2 isozymes was achieved by modification of the 2-methoxy scaffold; a type 1 selective inhibitor (5, an N-methyl-quinolin-2-one) was identified with an IC50 of 510 nM [1]. This study establishes the 2-methoxyquinoline core as a versatile scaffold for modulating both potency and isozyme selectivity, a feature not readily achievable with 2-unsubstituted or 2-halo quinoline analogs.

Steroid 5α-Reductase Androgen-Related Disorders Enzyme Inhibition

Non-Substitutable Intermediate in Bedaquiline (Anti-TB Drug) Synthesis

The 2-methoxyquinoline derivative 3-benzyl-6-bromo-2-methoxyquinoline is a critical, non-substitutable intermediate in the synthesis of bedaquiline, a first-in-class diarylquinoline antitubercular drug approved for multidrug-resistant tuberculosis (MDR-TB) [1]. The methoxy group at the C-2 position is essential to the pharmacophore; alternative 2-substituents (e.g., 2-chloro or 2-unsubstituted) fail to yield active bedaquiline analogs. A continuous flow synthesis route for this 2-methoxyquinoline intermediate was developed, optimizing reaction parameters including temperature (80°C) and residence time (20 min) to achieve enhanced throughput and yield compared to traditional batch methods [1]. This demonstrates the industrial-scale relevance of 2-methoxyquinoline derivatives in manufacturing high-value pharmaceuticals.

Antitubercular Agents Continuous Flow Synthesis Pharmaceutical Intermediates

Regioselective Functionalization Advantage in Cross-Coupling: 6-Bromo-2-Methoxyquinoline

The bromination of 2-methoxyquinoline was reinvestigated and found to occur exclusively at the 6- and 8-positions, enabling the preparation of 6-bromo-2-methoxyquinoline as a well-defined, regiochemically pure intermediate for downstream functionalization [1]. This regiospecific bromination is not observed with 2-unsubstituted quinoline or 2-methylquinoline, which exhibit complex mixtures of brominated isomers. The 6-bromo derivative serves as a versatile substrate for Negishi, Suzuki-Miyaura, and other Pd-catalyzed cross-couplings, providing a predictable and scalable entry to 6-aryl and 6-heteroaryl 2-methoxyquinolines for medicinal chemistry programs [2].

Palladium Catalysis Negishi Coupling Regioselective Synthesis

Proven High-Value Application Scenarios for 2-Methoxyquinoline


Lead Optimization in Anticancer Drug Discovery (Topoisomerase IIα Program)

Based on the quantified IC50 of 9.9 µmol/L for 6-aryl-2-methoxyquinoline derivatives against MDA-MB-231 breast cancer cells [1], 2-methoxyquinoline should be prioritized as the core scaffold for synthesizing focused libraries targeting Topoisomerase IIα. The 2-methoxy group provides essential hydrogen-bond acceptor functionality and electronic modulation that cannot be achieved with 2-alkyl or 2-unsubstituted quinoline cores. Medicinal chemistry teams should procure 2-methoxyquinoline and its 6-bromo derivative for rapid diversification via Suzuki-Miyaura cross-coupling to explore 6-aryl SAR.

Continuous Flow Manufacturing of Bedaquiline Intermediates

For pharmaceutical process chemistry groups engaged in antitubercular drug manufacturing, 2-methoxyquinoline derivatives (specifically 3-benzyl-6-bromo-2-methoxyquinoline) are non-negotiable intermediates in bedaquiline synthesis [2]. The demonstrated continuous flow synthesis (80°C, 20 min residence time) provides a scalable, high-throughput alternative to traditional batch methods. Procurement of high-purity 6-bromo-2-methoxyquinoline is essential for implementing this flow chemistry approach in GMP manufacturing environments.

Development of Selective Steroid 5α-Reductase Inhibitors

The identification of 2-methoxyquinoline derivatives as potent inhibitors of human 5α-reductase types 1 and 2 (Ki = 800 ± 85 nM for type 2; IC50 = 510 nM for type 1) [3] supports the use of this scaffold in programs targeting androgen-related disorders including benign prostatic hyperplasia and androgenic alopecia. The ability to modulate isozyme selectivity through N-alkylation of the 2-methoxyquinoline-derived 1H-quinolin-2-one core provides a rational basis for focused SAR exploration. 2-Methoxyquinoline should be prioritized over 2-unsubstituted quinoline cores for this therapeutic area.

Regioselective Synthesis of 6-Substituted Quinoline Libraries

Given the exclusive bromination of 2-methoxyquinoline at the 6- and 8-positions—a regiospecificity not observed with 2-unsubstituted or 2-methyl analogs [4]—this compound is the scaffold of choice for preparing isomerically pure 6-substituted quinoline libraries. The predictable bromination pattern eliminates the need for extensive chromatographic purification and ensures batch-to-batch consistency in library production. Chemical biology groups requiring well-defined, single-isomer quinoline probes for target identification studies should preferentially procure 2-methoxyquinoline as the starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.